molecular formula C9H8FNO B1318963 6-Fluoro-5-methoxy-1H-indole CAS No. 63762-83-4

6-Fluoro-5-methoxy-1H-indole

Cat. No.: B1318963
CAS No.: 63762-83-4
M. Wt: 165.16 g/mol
InChI Key: DANYGEQACAPBOK-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The addition of fluorine and methoxy groups to the indole structure can significantly alter its chemical and biological properties, making this compound an interesting compound for scientific research.

Biochemical Analysis

Biochemical Properties

6-Fluoro-5-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds. Additionally, this compound may bind to specific receptors, modulating their signaling pathways and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound may affect cellular metabolism by interacting with metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation and reduction of indole derivatives . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . Additionally, this compound may affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester the compound in specific tissues . These processes are crucial for determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

6-Fluoro-5-methoxy-1H-indole undergoes several types of chemical reactions, including:

Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Comparison with Similar Compounds

6-Fluoro-5-methoxy-1H-indole can be compared with other indole derivatives such as:

The presence of both fluorine and methoxy groups in this compound makes it unique, offering a distinct combination of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

6-fluoro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYGEQACAPBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591491
Record name 6-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-83-4
Record name 6-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium ethoxide (formed by dissolving NaH 11.45 g, 60% in oil, 286.2 mmol, 4 eq.) in ethanol was poured into an EtOH solution of (5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester (22.14 g, 71.55 mmol) in EtOH (250 mL). The reaction was allowed to stir at room temperature for 2 hours and heated to 75° C. overnight. The EtOH was removed in vacuo and the residue diluted with water. The aqueous suspension was extracted 2×300 mL with Et2O. The organics were combined and washed with brine. The organic layer was collected, dried over MgSO4, filtered, and the solvent removed in vacuo leaving a dark red oil. The oil was purified by silica gel flash column chromatography using 15% EtOAc in hexanes as the mobile phase. Removal of the solvent in vacuo from the fractions containing the product left a golden yellow oil which solidified on standing: 1H NMR (300 MHz, CDCl3): 3.93 (s, 3H), 6.48 (m, 1H), 7.15 (m, 3H), 8.11 (bs, 1H); MS(ES+): m/z 166 (M+H)+; MS(ES−): m/z 164 (M−H)−; Calculated for C9H8FNO: C, 65.45; H, 4.88; N, 8.48; found: C, 65.17; H, 4.97; N, 8.70.
Quantity
11.45 g
Type
reactant
Reaction Step One
Name
(5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester
Quantity
22.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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